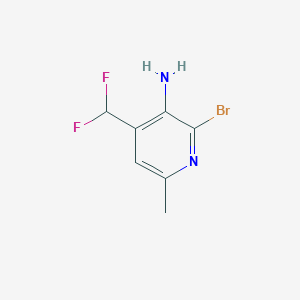

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

描述

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a chemical compound with the molecular formula C8H8BrF2N2. It is a derivative of pyridine, featuring bromine, difluoromethyl, and methyl groups attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including halogenation and nucleophilic substitution reactions. One common method involves the bromination of 4-(difluoromethyl)-6-methylpyridin-3-amine using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of high-purity starting materials and controlled reaction conditions to ensure consistency and yield.

化学反应分析

Types of Reactions: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Using nucleophiles such as ammonia or amines under suitable conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that pyridine derivatives, including 2-bromo-4-(difluoromethyl)-6-methylpyridin-3-amine, exhibit significant antitumor properties. A study focused on the synthesis of novel pyridine derivatives demonstrated that certain modifications on the pyridine ring can enhance anti-cancer activity by targeting specific cellular pathways involved in tumor growth .

Case Study:

In a comparative analysis of various pyridine derivatives, compound 2i (similar to this compound) showed a notable anti-thrombolytic activity of 31.61%, suggesting potential therapeutic benefits in cancer treatment through inhibition of tumor-associated thrombus formation .

2. Neuroprotective Properties

Another area of interest is the neuroprotective effects of pyridine derivatives. Compounds with similar structures have been investigated for their ability to inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that substitutions at the 4-position can significantly enhance potency and selectivity against nNOS .

Materials Science Applications

1. Chiral Dopants for Liquid Crystals

The unique electronic properties of this compound make it a candidate for use as a chiral dopant in liquid crystal displays (LCDs). The molecular electrostatic potential (MEP) analysis suggests that the compound's dipole moment and electron density distribution favor its application in this field .

Data Table: MEP Analysis and Dipole Moments

| Compound | Dipole Moment (Debye) | Electron Density Distribution |

|---|---|---|

| This compound | ~3.76 | High electron density on nitrogen |

| Compound 2d | ~3.77 | Concentrated on amino group |

Synthetic Intermediate Applications

1. Synthesis of Novel Derivatives

The compound serves as an important synthetic intermediate in the preparation of various biologically active molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, leading to the development of new pharmaceuticals.

Case Study: Synthesis Pathway

A scalable synthesis method for derivatives involving 4-(difluoromethyl)pyridine highlights the utility of this compound as a precursor in multi-step synthesis protocols . The methodology involves palladium-catalyzed cross-coupling reactions, which have been optimized for efficiency and yield.

作用机制

The mechanism by which 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

相似化合物的比较

2-Bromo-4-(difluoromethyl)pyridine

4-Bromo-2-(difluoromethyl)pyridine

2-Bromo-4-(difluoromethyl)-1-fluorobenzene

Uniqueness: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is unique due to its specific combination of functional groups and their positions on the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by a bromine atom and difluoromethyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C7H7BrF2N2

- Molecular Weight : 221.05 g/mol

- Purity : 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

-

Mechanism of Action :

- The compound has been reported to act as a dual inhibitor of topoisomerases I and II, enzymes critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins, indicating autophagy and apoptosis induction .

- Molecular docking studies suggest that the compound fits well into the active sites of these enzymes, facilitating its inhibitory effects .

- Case Study :

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It selectively inhibits COX-2 over COX-1, which may contribute to its therapeutic profile in inflammatory diseases .

Other Biological Activities

Research on related pyridine compounds indicates potential activities such as:

- Antimicrobial : Some derivatives exhibit antimicrobial properties against various pathogens.

- Antithrombotic : Certain analogs have been studied for their ability to inhibit thrombus formation .

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A notable method includes the Suzuki reaction, which allows for the efficient formation of the pyridine ring with high yields .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine?

- Methodological Answer : A common approach involves amination of halogenated pyridine precursors. For example, brominated pyridine derivatives can react with amination reagents (e.g., ammonia or alkyl amines) under controlled conditions. Evidence from similar compounds (e.g., 4-bromo-3,5,6-trifluoropyridin-2-amine) suggests using halogenated precursors and introducing amino groups via nucleophilic substitution or catalytic amination . Reaction optimization may require inert atmospheres and polar aprotic solvents (e.g., DMF or THF). Post-synthesis, crystallization or column chromatography is recommended for purification .

Q. How should researchers purify this compound to achieve high purity?

- Methodological Answer : Recrystallization using solvents like ethanol or ethyl acetate is effective for removing impurities. For complex mixtures, flash column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) can isolate the compound. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS is critical. Ensure solvent compatibility with the compound’s stability, as fluorinated groups may influence solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use , , and NMR to confirm substituent positions and assess electronic environments. For example, the difluoromethyl group () shows distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s doublet).

- X-ray Crystallography : If single crystals are obtainable, SHELX programs (e.g., SHELXL) can resolve structural ambiguities and validate bond lengths/angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize byproducts?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in halogenated intermediates.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)) or copper-mediated systems improve amination efficiency .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.

- In Situ Monitoring : Use FTIR or LC-MS to track reaction progress and identify intermediates. Adjust stoichiometry dynamically if byproducts emerge .

Q. How to resolve contradictions between NMR data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures.

- Variable-Temperature NMR : Perform experiments at low temperatures to "freeze" conformers and observe splitting patterns.

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers.

- Complementary Techniques : Use NOESY/ROESY to probe spatial proximity of substituents in solution .

Q. What strategies enable the study of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a handle for Suzuki, Buchwald-Hartwig, or Ullmann couplings.

- Catalyst Screening : Test Pd/Pd systems (e.g., Pd(dba)/XPhos) for aryl halide activation.

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric control in coupling with boronic acids or amines.

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent) to identify rate-limiting steps .

Q. Safety and Handling

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation.

- Hazards : Potential irritant (skin/eyes) due to bromine and fluorine content. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Neutralize with dilute NaOH before incineration or disposal as halogenated waste .

属性

IUPAC Name |

2-bromo-4-(difluoromethyl)-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2/c1-3-2-4(7(9)10)5(11)6(8)12-3/h2,7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOSPOYMYSDNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。